molecular formula C5H13N3O B1215390 Methylnitrosamino-N,N-dimethylethylamine CAS No. 23834-30-2

Methylnitrosamino-N,N-dimethylethylamine

Cat. No. B1215390
CAS RN: 23834-30-2
M. Wt: 131.18 g/mol
InChI Key: WDAHFRFQQRIZTK-UHFFFAOYSA-N
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Description

Methylnitrosamino-N,N-dimethylethylamine is a nitroamine compound that has carcinogenic effects . It is used in scientific research to study carcinogenesis and explore neurotoxicity mechanisms.


Molecular Structure Analysis

The molecular formula of Methylnitrosamino-N,N-dimethylethylamine is C5H13N3O . The molecular weight is 131.18 .


Physical And Chemical Properties Analysis

The predicted boiling point of Methylnitrosamino-N,N-dimethylethylamine is 213.7±23.0 °C . The predicted density is 0.98±0.1 g/cm3 . The predicted pKa is 8.53±0.28 .

Scientific Research Applications

Analytical Method Development and Validation

Methylnitrosamino-N,N-dimethylethylamine can be used for the analytical method development and method validation (AMV). It is particularly useful in Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Nitrosamines .

Carcinogenesis Studies

This compound is often used in studies related to carcinogenesis. Its properties make it a valuable tool for researchers studying the mechanisms of cancer development and progression.

Neurotoxicity Research

Methylnitrosamino-N,N-dimethylethylamine is also used in neurotoxicity research. It helps in exploring the mechanisms of neurotoxicity and understanding how certain substances affect the nervous system.

Metabolic Profiling

This compound is used in metabolic profiling studies. For instance, it has been used to investigate the distribution and metabolic characteristics of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in the central nervous system .

Pharmacokinetic Studies

Methylnitrosamino-N,N-dimethylethylamine is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. It has been used to study the metabolic activity of NNK in the brain and blood .

Oxidative Stress Research

This compound is used in studies related to oxidative stress. It helps researchers understand how oxidative stress affects various biological systems and contributes to disease processes .

Safety and Hazards

Methylnitrosamino-N,N-dimethylethylamine is classified as dangerous. The hazard statements include H314 (causes severe skin burns and eye damage), H335 (may cause respiratory irritation), H350 (may cause cancer), and H301 (toxic if swallowed) .

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O/c1-7(2)4-5-8(3)6-9/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAHFRFQQRIZTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5021469
Record name Methylnitrosamino-N,N-dimethylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23834-30-2
Record name N1,N1,N2-Trimethyl-N2-nitroso-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23834-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylnitrosamino-N,N-dimethylethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023834302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylnitrosamino-N,N-dimethylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dimethyl({2-[methyl(nitroso)amino]ethyl})amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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